An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
An In-depth Technical Guide to 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzenesulfonyl chloride (CAS No. 1698682-03-9), a fluorinated aromatic sulfonyl chloride of increasing interest in medicinal chemistry and drug discovery. The strategic placement of fluorine atoms and a methyl group on the benzene ring imparts unique electronic properties and steric influences, making it a valuable building block for the synthesis of novel therapeutic agents. This document will delve into the synthesis, physicochemical properties, reactivity, and applications of this compound, offering field-proven insights and detailed experimental protocols to support researchers in their endeavors.
Introduction: The Strategic Advantage of Fluorination in Drug Design
The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong bonds with carbon—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can lead to enhanced metabolic stability, increased binding affinity, improved membrane permeability, and altered pKa values.
2,3-Difluoro-4-methylbenzenesulfonyl chloride emerges as a particularly interesting reagent in this context. The vicinal difluoro substitution pattern creates a distinct electronic environment on the aromatic ring, while the para-methyl group provides a handle for further functionalization or can influence steric interactions within a biological target. This guide will explore the nuances of harnessing these features in the design and synthesis of novel chemical entities.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective and safe use in the laboratory.
Table 1: Physicochemical Properties of 2,3-Difluoro-4-methylbenzenesulfonyl chloride
| Property | Value | Source |
| CAS Number | 1698682-03-9 | , |
| Molecular Formula | C₇H₅ClF₂O₂S | |
| Molecular Weight | 226.63 g/mol | , |
| Purity | ≥95% | |
| MDL Number | MFCD28054217 |
Note: Experimental physical properties such as melting point, boiling point, and density for this specific compound are not widely reported in publicly available literature and should be determined empirically upon receipt.
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group, likely in the range of 2.3-2.7 ppm. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling.
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¹³C NMR: The carbon NMR spectrum will be characterized by signals for the methyl carbon, the aromatic carbons (with C-F coupling), and the carbon attached to the sulfonyl group.
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¹⁹F NMR: The fluorine NMR will likely show two distinct resonances for the two non-equivalent fluorine atoms, with coupling to each other and to the aromatic protons.
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IR Spectroscopy: The infrared spectrum will exhibit strong characteristic absorption bands for the sulfonyl chloride group (S=O stretches) in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[2]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern for the presence of chlorine. Fragmentation patterns would likely involve the loss of the chlorine atom and the SO₂ group.
Synthesis of 2,3-Difluoro-4-methylbenzenesulfonyl Chloride
The synthesis of aryl sulfonyl chlorides can generally be achieved through two primary routes: direct chlorosulfonation of the corresponding arene or from the corresponding aniline via a Sandmeyer-type reaction.
Proposed Synthetic Pathway: Diazotization-Sulfonylation of 2,3-Difluoro-4-methylaniline
This method is often preferred for substrates with functional groups that may not be stable to the harsh conditions of direct chlorosulfonation.
Caption: Diazotization-Sulfonylation Synthetic Route.
Experimental Protocol:
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Diazotization:
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Suspend 2,3-difluoro-4-methylaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water.
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Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
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Slowly add a solution of sodium nitrite (1.05 eq.) in water, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
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Sulfonylation:
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In a separate flask, prepare a solution of sulfur dioxide in aqueous acetic acid, catalyzed by copper(II) chloride.
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Cool this solution to 5-10 °C.
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Slowly add the previously prepared cold diazonium salt solution to the sulfur dioxide solution. Vigorous gas evolution (N₂) will be observed.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until gas evolution ceases.
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Work-up and Purification:
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Pour the reaction mixture into ice-water.
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Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
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Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzenesulfonyl chloride.
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Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
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Causality Behind Experimental Choices:
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Low Temperature for Diazotization: Diazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature is crucial for maximizing the yield of the intermediate.
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Copper(II) Chloride Catalyst: The copper salt catalyzes the reaction between the diazonium salt and sulfur dioxide, facilitating the formation of the sulfonyl chloride.
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Aqueous Acetic Acid: This solvent system is effective for both dissolving the reactants and managing the reaction exotherm.
Reactivity and Chemical Behavior
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a versatile electrophile, with the sulfur atom being susceptible to nucleophilic attack.
Caption: General Reactivity of the Sulfonyl Chloride.
Formation of Sulfonamides
The reaction with primary or secondary amines in the presence of a base (e.g., pyridine, triethylamine) readily forms sulfonamides. This is one of the most common and important reactions of sulfonyl chlorides in drug discovery, as the sulfonamide moiety is a key pharmacophore in a wide range of therapeutic agents, including antibiotics, diuretics, and anticancer drugs.[3]
Formation of Sulfonate Esters
Alcohols and phenols react with 2,3-difluoro-4-methylbenzenesulfonyl chloride to yield sulfonate esters. These esters are excellent leaving groups in nucleophilic substitution reactions, making this transformation valuable for activating hydroxyl groups.
Friedel-Crafts Reactions
Under Lewis acid catalysis, 2,3-difluoro-4-methylbenzenesulfonyl chloride can participate in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl sulfones.
Hydrolytic Stability
Like most sulfonyl chlorides, this compound is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. Therefore, it should be handled under anhydrous conditions and stored in a desiccator.
Applications in Drug Discovery and Development
The unique substitution pattern of 2,3-difluoro-4-methylbenzenesulfonyl chloride makes it an attractive building block for the synthesis of complex molecules with potential therapeutic applications.
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Scaffold for Bioactive Molecules: The sulfonamide derivatives of this compound can be explored for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antiproliferative effects.[3]
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Modulation of Physicochemical Properties: The difluoro-methylphenyl motif can be incorporated into lead compounds to fine-tune their lipophilicity, metabolic stability, and target-binding interactions.
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Probing Structure-Activity Relationships (SAR): By systematically replacing other substituted benzenesulfonyl chlorides with this reagent, researchers can probe the importance of the specific electronic and steric features of the 2,3-difluoro-4-methyl substitution pattern for biological activity.
Safety and Handling
2,3-Difluoro-4-methylbenzenesulfonyl chloride is a corrosive substance that causes severe skin burns and eye damage.[4] It is also moisture-sensitive.
Mandatory Safety Precautions:
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.
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Handling: Avoid inhalation of dust and vapors. Prevent contact with skin, eyes, and clothing.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2,3-Difluoro-4-methylbenzenesulfonyl chloride represents a valuable and versatile tool for medicinal chemists and drug discovery scientists. Its unique combination of electronic and steric properties offers significant potential for the development of novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis, reactivity, and handling, as outlined in this guide, is essential for unlocking its full potential in the laboratory.
References
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ChemRxiv. (2024). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Retrieved from [Link]
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MDPI. (n.d.). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]
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MDPI. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluoro-4-methylbenzene-1-sulfonyl chloride. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectra of the standard P-ASC. Retrieved from [Link]
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The Chinese Chemical Society. (n.d.). Difluoromethyl 2-Pyridyl Sulfoximine: A Stereoselective Nucleophilic Reagent for Difluoro(aminosulfinyl)methylation and Difluoro(aminosulfonyl)methylation. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Rates of reaction of benzenesulphonyl chloride with some nucleophiles in aqueous solution. Retrieved from [Link]
